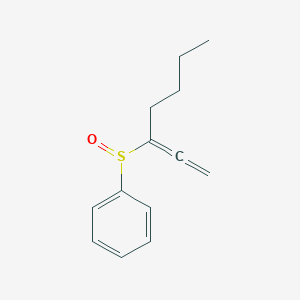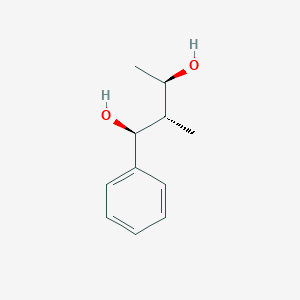![molecular formula C13H9NO6 B14252332 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid CAS No. 208725-91-1](/img/structure/B14252332.png)
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with a carboxymethylidene group. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride. This reaction yields alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further converted into the desired compound by treatment with secondary amines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its carboxymethylidene substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
208725-91-1 |
|---|---|
分子式 |
C13H9NO6 |
分子量 |
275.21 g/mol |
IUPAC 名称 |
4-[3-(carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H9NO6/c15-10-5-8(6-11(16)17)12(18)14(10)9-3-1-7(2-4-9)13(19)20/h1-4,6H,5H2,(H,16,17)(H,19,20) |
InChI 键 |
BLNXETCZWAIVFA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC(=O)O)C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)





![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)


![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)


